n-[2-(4-Methoxybenzoyl)phenyl]acetamide
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Overview
Description
N-[2-(4-Methoxybenzoyl)phenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxybenzoyl group attached to a phenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxybenzoyl)phenyl]acetamide typically involves the reaction of 4-methoxybenzoic acid with phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methoxybenzoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoyl derivative.
Reduction: Formation of N-[2-(4-Methoxyphenyl)ethyl]amine.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
N-[2-(4-Methoxybenzoyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxybenzoyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide
- N-[4-(Benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride
Uniqueness
N-[2-(4-Methoxybenzoyl)phenyl]acetamide is unique due to its specific structural features, such as the methoxy group on the benzoyl moiety and the phenylacetamide backbone. These structural elements contribute to its distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Properties
CAS No. |
36188-55-3 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-[2-(4-methoxybenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15-6-4-3-5-14(15)16(19)12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,17,18) |
InChI Key |
BHJXNXBJJDKQGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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